molecular formula C17H21NO B5654207 3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethyl-2-cyclohexen-1-one

3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B5654207
M. Wt: 255.35 g/mol
InChI Key: PTKAKHOTVANSQQ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-inden-5-ylamino)-5,5-dimethyl-2-cyclohexen-1-one is a compound of interest due to its unique chemical structure, which offers potential for a wide range of chemical transformations and applications in material science, medicinal chemistry, and catalysis. Its study encompasses synthesis methods, molecular and physical characteristics, and chemical behavior.

Synthesis Analysis

The synthesis of related cyclohexenone derivatives involves strategic functionalization and cyclization reactions. For example, efficient green synthesis has been achieved under solvent-free conditions using microwave irradiation, highlighting advancements in the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates, which are structurally related to our compound of interest (Reddy, G. S., & Jeong, Y., 2014).

properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-17(2)10-15(9-16(19)11-17)18-14-7-6-12-4-3-5-13(12)8-14/h6-9,18H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKAKHOTVANSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC3=C(CCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331714
Record name 3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one

CAS RN

352691-10-2
Record name 3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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